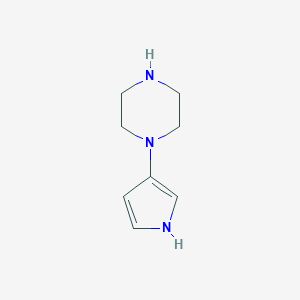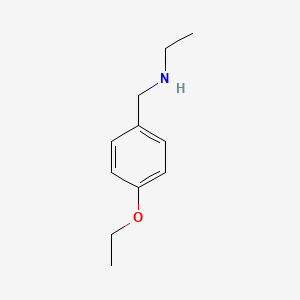![molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3](/img/no-structure.png)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to "5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2" often involves complex organic reactions, including condensation, oxidation, and reductive amination processes. These methods aim to construct the intricate molecular architecture characteristic of benzisothiazolyl-piperazine derivatives, which are noted for their significant biological activities. A study by Teng Da-wei (2013) highlighted the synthesis of a new compound, 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a] piperazine, from propynol and diazomethane through a series of such reactions, underscoring the complexity and innovation required in synthesizing these molecules (Teng Da-wei, 2013).
Molecular Structure Analysis
The molecular structure of benzisothiazolyl-piperazine derivatives is crucial for their biological activity, with studies often employing X-ray crystallography to elucidate their conformation. For example, Ninganayaka Mahesha et al. (2019) demonstrated how the molecular conformations of closely related piperazine derivatives impact their intermolecular interactions, which in turn can influence their biological activities (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving benzisothiazolyl-piperazine derivatives are diverse, including their formation via cyclocondensation reactions as reported by R. Rajkumar et al. (2014). These reactions are pivotal for creating compounds with potential antimicrobial activities, showcasing the chemical versatility and potential therapeutic relevance of this class of compounds (R. Rajkumar et al., 2014).
科学的研究の応用
Efficacy in Psychotic and Mood Disorders
Research into compounds similar to the one mentioned, such as Lurasidone, reveals their effectiveness in treating psychotic and mood disorders, including schizophrenia and bipolar depression. Lurasidone, for example, has shown to be well-tolerated and effective for short-term treatment, highlighting the potential of similar compounds for psychiatric applications. This compound's low risk of inducing weight gain, metabolic, or cardiac abnormalities, with a notable exception for akathisia, positions it as a promising candidate for further investigation in long-term studies (Pompili et al., 2018).
Antimycobacterial Activity
The benzisothiazole and piperazine derivatives have been reviewed for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. This review underscores the therapeutic potential of piperazine-based molecules as effective anti-TB agents, offering a detailed structure-activity relationship (SAR) to aid in the rational design of new drugs (Girase et al., 2020).
Therapeutic Potential in Oncology
Compounds within this chemical class, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been explored for their antineoplastic properties. These molecules demonstrate significant cytotoxicity against cancer cells, suggesting their potential as antineoplastic drug candidates. Their mechanism of action includes apoptosis induction and the generation of reactive oxygen species, highlighting the importance of further investigation into their clinical applications (Hossain et al., 2020).
Development for TB Treatment
Macozinone, a piperazine-benzothiazinone (PBTZ169), is under clinical trials for tuberculosis treatment. This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. The ongoing studies show promising results for developing more efficient TB drug regimens, emphasizing the importance of such compounds in addressing global health challenges (Makarov & Mikušová, 2020).
Safety and Hazards
Elderly patients with dementia-related psychosis treated with atypical antipsychotic drugs, including ziprasidone, are at an increased risk of death compared to placebo . Most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2' involves the reaction of starting materials to form the desired product. The synthesis pathway should be designed in a way that maximizes yield and minimizes waste.", "Starting Materials": [ "1,2-Benzisothiazole-3-carboxylic acid", "Thionyl chloride", "Piperazine", "2-Bromoethylamine hydrobromide", "Sodium hydroxide", "Isopropylidene malononitrile", "Triethylamine", "6-Chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Step 1: Conversion of 1,2-Benzisothiazole-3-carboxylic acid to 1,2-Benzisothiazol-3-yl chloride using thionyl chloride", "Step 2: Reaction of 1,2-Benzisothiazol-3-yl chloride with piperazine to form 4-(1,2-Benzisothiazol-3-yl)-1-piperazine", "Step 3: Reaction of 4-(1,2-Benzisothiazol-3-yl)-1-piperazine with 2-Bromoethylamine hydrobromide to form 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide", "Step 4: Conversion of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide to 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 using the following steps:", "Step 4.1: Reaction of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide with sodium hydroxide to form 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol", "Step 4.2: Reaction of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol with isopropylidene malononitrile and triethylamine to form 6-chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one", "Step 4.3: Reaction of 6-chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one with 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol to form 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2" ] } | |
CAS番号 |
684269-12-3 |
製品名 |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 |
分子式 |
C₂₄H₂₅ClN₄OS |
分子量 |
453 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








